molecular formula C17H26N6O4 B2798345 2-(7-isopentyl-3-methyl-8-morpholino-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide CAS No. 302800-49-3

2-(7-isopentyl-3-methyl-8-morpholino-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide

Numéro de catalogue B2798345
Numéro CAS: 302800-49-3
Poids moléculaire: 378.433
Clé InChI: GVDQXHWIAZKWPR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a derivative of purine, which is a heterocyclic aromatic organic compound. It contains additional functional groups such as isopentyl, methyl, morpholino, and acetamide .


Molecular Structure Analysis

The molecular formula of this compound is C17H26N6O4. It includes a purine ring, which is a two-ring structure composed of one six-membered ring with two nitrogen atoms, and one five-membered ring with two additional nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of the morpholino group might increase its solubility in water, while the isopentyl group might make it more lipophilic .

Applications De Recherche Scientifique

Radioligand Development for A2B Adenosine Receptors

Compounds structurally similar to "2-(7-isopentyl-3-methyl-8-morpholino-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide" have been investigated for their potential as selective antagonist ligands of A2B adenosine receptors. For instance, Baraldi et al. (2004) developed MRE 2029-F20 as a selective antagonist radioligand for human A2B adenosine receptors, showing promise for pharmacological characterization of this receptor subtype.

Neuroprotective and MAO-B Inhibitory Activities

Studies have explored the synthesis of derivatives with neuroprotective effects and monoamine oxidase B (MAO-B) inhibitory activities. Mitkov et al. (2022) found that certain theophylline-7-acetyl semi- and thiosemicarbazide hybrids exhibit low neurotoxicity and high neuroprotection, including MAO-B inhibitory activity, highlighting their potential for in vivo evaluations.

Anticancer Activity

The design and synthesis of analogs related to "2-(7-isopentyl-3-methyl-8-morpholino-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide" have also focused on evaluating anticancer activities. Hayallah (2017) developed compounds showing good to excellent inhibition activity against the human breast cancer cell line MCF-7, demonstrating the potential of these compounds in cancer treatment.

Antibacterial Activity

Research into substituted purine derivatives has revealed promising antibacterial activities against various bacterial strains. Wu et al. (2016) synthesized novel N-substituted-2-(6-morpholino-9H-purin-9-yl)acetamide and related compounds, showing significant inhibitory effects against rice bacterial leaf blight and tobacco bacterial wilt, indicating their potential as antibacterial agents.

Molecular Docking and Receptor Antagonism

Further exploration into 8-heterocycle-substituted xanthines, including structural relatives of the queried compound, has been conducted with a focus on their affinity and selectivity for A2B adenosine receptors. Baraldi et al. (2004) identified compounds with high affinity and selectivity for the A2B receptor subtype, contributing valuable insights for the development of selective antagonists.

Orientations Futures

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, further studies might focus on its pharmacological effects, toxicity, and therapeutic potential .

Propriétés

IUPAC Name

2-[3-methyl-7-(3-methylbutyl)-8-morpholin-4-yl-2,6-dioxopurin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N6O4/c1-11(2)4-5-22-13-14(19-16(22)21-6-8-27-9-7-21)20(3)17(26)23(15(13)25)10-12(18)24/h11H,4-10H2,1-3H3,(H2,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVDQXHWIAZKWPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(N=C1N3CCOCC3)N(C(=O)N(C2=O)CC(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-Methyl-7-(3-methylbutyl)-8-morpholin-4-yl-2,6-dioxopurin-1-yl]acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.